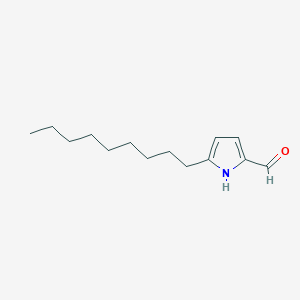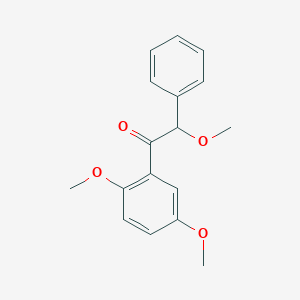
3-(6-Methyl-5-nitropyridin-2-yl)-N-phenylprop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(6-Methyl-5-nitropyridin-2-yl)-N-phenylprop-2-enamide is a chemical compound with a complex structure that includes a pyridine ring substituted with a methyl and nitro group, and an amide linkage to a phenylprop-2-enamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Methyl-5-nitropyridin-2-yl)-N-phenylprop-2-enamide typically involves multi-step organic reactions. One common synthetic route starts with the nitration of 6-methylpyridine to introduce the nitro group. This is followed by the formation of the amide bond through a reaction with phenylprop-2-enamide under specific conditions, such as the presence of a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
3-(6-Methyl-5-nitropyridin-2-yl)-N-phenylprop-2-enamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methyl group on the pyridine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 3-(6-Methyl-5-aminopyridin-2-yl)-N-phenylprop-2-enamide.
科学的研究の応用
3-(6-Methyl-5-nitropyridin-2-yl)-N-phenylprop-2-enamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-(6-Methyl-5-nitropyridin-2-yl)-N-phenylprop-2-enamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, affecting cellular pathways and processes.
類似化合物との比較
Similar Compounds
- 3-(6-Methyl-5-nitropyridin-2-yl)-N-(2-methylphenyl)prop-2-enamide
- 3-(6-Methyl-5-nitropyridin-2-yl)prop-2-enamide
Uniqueness
3-(6-Methyl-5-nitropyridin-2-yl)-N-phenylprop-2-enamide is unique due to its specific substitution pattern on the pyridine ring and the presence of the phenylprop-2-enamide moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
特性
CAS番号 |
89862-07-7 |
|---|---|
分子式 |
C15H13N3O3 |
分子量 |
283.28 g/mol |
IUPAC名 |
3-(6-methyl-5-nitropyridin-2-yl)-N-phenylprop-2-enamide |
InChI |
InChI=1S/C15H13N3O3/c1-11-14(18(20)21)9-7-13(16-11)8-10-15(19)17-12-5-3-2-4-6-12/h2-10H,1H3,(H,17,19) |
InChIキー |
BJGMNRJOOWSXEE-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=N1)C=CC(=O)NC2=CC=CC=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(Diethylamino)-N,N-diethyl[methyl(phenyl)amino]methaniminium chloride](/img/structure/B14379328.png)
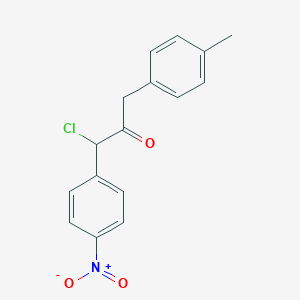

![2,3-Dimethyl-4,6,7-triphenyl-4H-pyrazolo[5,1-c][1,4]oxazine](/img/structure/B14379348.png)
![Trimethyl[3-(phenylsulfanyl)undecyl]silane](/img/structure/B14379351.png)
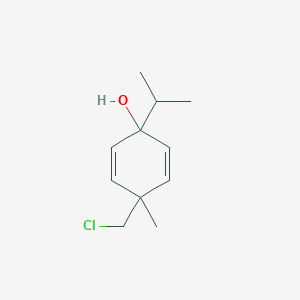

![N-{[1-(4-Methoxyphenyl)octan-3-yl]oxy}-N-methylmethanamine](/img/structure/B14379362.png)
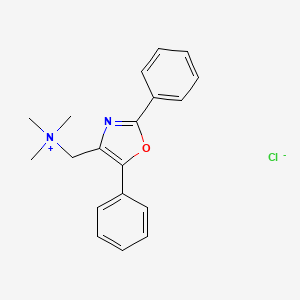
![2-Methyl-4-(2-phenylpropan-2-yl)-1-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B14379368.png)

